1,1-Diphenyl-4-morpholino-2-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-4-morpholino-2-butyn-1-ol is an organic compound with the molecular formula C20H21NO2 It is characterized by the presence of two phenyl groups, a morpholine ring, and a butynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-4-morpholino-2-butyn-1-ol typically involves the reaction of 1,1-diphenyl-2-propyn-1-ol with morpholine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-4-morpholino-2-butyn-1-ol undergoes various types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 1,1-diphenyl-4-morpholino-2-buten-1-ol using a platinum oxide catalyst under hydrogen gas.
Oxidation: It can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Platinum oxide catalyst, hydrogen gas, ethyl alcohol as solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrogenation: 1,1-Diphenyl-4-morpholino-2-buten-1-ol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted morpholino derivatives.
Scientific Research Applications
1,1-Diphenyl-4-morpholino-2-butyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-4-morpholino-2-butyn-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the morpholine ring and the butynol backbone allows for specific interactions with the enzyme’s active site, leading to inhibition of its activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in the enzyme .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-propyn-1-ol: Similar structure but lacks the morpholine ring.
3-Phenyl-2-propyn-1-ol: Contains a single phenyl group and a propynol backbone.
1,1-Diphenyl-4-dimethylamino-2-butyn-1-ol: Similar structure but with a dimethylamino group instead of morpholine.
Uniqueness
1,1-Diphenyl-4-morpholino-2-butyn-1-ol is unique due to the presence of both the morpholine ring and the butynol backbone, which confer specific chemical and biological properties. The combination of these structural features allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H21NO2/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21/h1-6,8-11,22H,13-17H2 |
InChI Key |
PXRFEHZEVKGDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.